N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the use of the Dimroth rearrangement, which is a well-known reaction for synthesizing condensed pyrimidines . This rearrangement involves the isomerization of heterocycles through the relocation of heteroatoms within the rings or their substituents via ring opening and closure . Industrial production methods may involve the use of microwave irradiation to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a kinase inhibitor, which is crucial in regulating various cellular processes.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential anticancer agent.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound also exhibits kinase inhibitory activity but targets different kinases.
7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine: Known for its potential use in studying protein kinases and as a therapeutic agent for cancer.
Preladenant: A potent antagonist of the human A2A receptor, structurally related but with different biological targets.
The uniqueness of this compound lies in its specific inhibition of CDK2, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C20H16F2N4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H16F2N4/c1-12-10-18(24-15-8-9-16(21)17(22)11-15)26-20(23-12)13(2)19(25-26)14-6-4-3-5-7-14/h3-11,24H,1-2H3 |
InChI Key |
UBHMKPVNSXUAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4)C |
Origin of Product |
United States |
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